5-Methyl-4H-1,2,4-triazole-3,4-diamine
Overview
Description
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Other methods include the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .
Molecular Structure Analysis
1,2,4-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .
Scientific Research Applications
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : Compounds derived from 5-Methyl-4H-1,2,4-triazole-3,4-diamine, such as 4-(substituted phenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiol, have demonstrated significant antimicrobial activity, particularly against S. aureus and E. coli. These compounds were synthesized and evaluated for their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Corrosion Inhibition
- Protection of Mild Steel : Studies on 4H-triazole derivatives, including those related to 5-Methyl-4H-1,2,4-triazole-3,4-diamine, have shown effectiveness in protecting mild steel from corrosion in acidic environments. These compounds, such as 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, act as mixed-type inhibitors, demonstrating high inhibitory efficiency and providing valuable insights for corrosion prevention (Bentiss et al., 2007).
High-Energy Materials
- Development of Energetic Compounds : Research has explored the synthesis of energetic compounds based on 1,2,3-triazole and 1,2,4-triazole frameworks, including derivatives of 5-Methyl-4H-1,2,4-triazole-3,4-diamine. These compounds exhibited acceptable thermal stability and low mechanical sensitivity, making them suitable for the development of new high-energy density materials (Yao et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1,2,4-triazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFPBXQUTZOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341643 | |
Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
CAS RN |
21532-07-0 | |
Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21532-07-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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